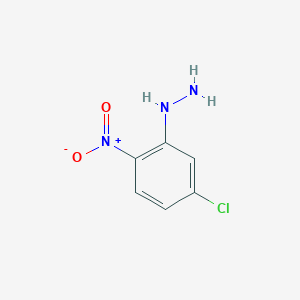

(5-Chloro-2-nitrophenyl)hydrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of (5-Chloro-2-nitrophenyl)hydrazine derivatives involves various chemical reactions, utilizing different starting materials and conditions to achieve the desired products. For instance, the synthesis of 1,2-bis(2,4,6-trinitrophenyl) hydrazine, a key precursor for high-performance energetic materials, is carried out through the condensation of picryl chloride with hydrazine hydrate, showcasing the versatility of nitrophenyl hydrazines in synthesizing energetic compounds (Badgujar et al., 2009).

Scientific Research Applications

(1) Supramolecular Structures and Polymorphism

- Research shows that compounds similar to (5-Chloro-2-nitrophenyl)hydrazine, such as 1-(2-chloronicotinoyl)-2-(nitrophenyl)hydrazines, display polymorphism and form complex hydrogen-bonded supramolecular structures in both two and three dimensions. These structures result from various hydrogen bonds and pi-pi stacking interactions, highlighting the molecule's potential in material science and crystal engineering (Wardell et al., 2007).

(2) Intermediate in Synthesis of Heterocyclic Compounds

- Derivatives of hydrazine, including (5-Chloro-2-nitrophenyl)hydrazine, are used as stable intermediates in the synthesis of pyrazoles (5-hydroxy-2-pyrazolines) or their linear tautomers (hydrazones) when reacted with compounds containing strong electron-withdrawing substituents. This indicates its role in the synthesis of complex organic compounds with potential applications in pharmaceuticals and material science (Zelenin et al., 2002).

(3) Catalyst in Synthesis of Aryl Hydrazine Derivatives

- Aryl hydrazide derivatives, including (5-Chloro-2-nitrophenyl)hydrazine, have been synthesized through catalyst-optimized solvent-free condensation, exhibiting significant yields and antimicrobial activities. This underscores its relevance in medicinal chemistry and drug discovery (Ananthi et al., 2017).

(4) Molecular Sensing and Environmental Monitoring

- A "turn-on" fluorescence probe based on a related molecule, 5-chlorothiophene-2-carbonyl chloride, demonstrated high selectivity and sensitivity for detecting hydrazine, a toxic environmental contaminant. This innovation indicates the potential of (5-Chloro-2-nitrophenyl)hydrazine derivatives in environmental monitoring and public health safety (Jiang et al., 2020).

Safety and Hazards

- Safety Data Sheet (SDS) : Refer to the MSDS for safety information.

Mechanism of Action

Target of Action

It’s known that hydrazine derivatives can interact with various biological targets .

Mode of Action

(5-Chloro-2-nitrophenyl)hydrazine, like other hydrazine derivatives, can react with aldehydes and ketones to form oximes or hydrazones . This reaction is essentially irreversible as the adduct dehydrates .

Biochemical Pathways

It’s known that hydrazine derivatives can influence a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, and others .

Result of Action

Some hydrazine derivatives have shown potent activity against certain cell lines .

properties

IUPAC Name |

(5-chloro-2-nitrophenyl)hydrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O2/c7-4-1-2-6(10(11)12)5(3-4)9-8/h1-3,9H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZJAAWBBWCBSNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)NN)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Chloro-2-nitrophenyl)hydrazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(Aminomethyl)cyclohexyl]-4-propan-2-ylsulfanylbenzamide;hydrochloride](/img/structure/B2489319.png)

![N-(3,4-dimethylphenyl)-2-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]acetamide](/img/structure/B2489322.png)

![2-[(2R)-Oxolan-2-yl]ethan-1-amine hydrochloride](/img/structure/B2489323.png)

![2-ethoxy-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2489325.png)

![ethyl 3-{4-oxo-6-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl}propanoate](/img/structure/B2489331.png)

![3-[3-(4-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2489339.png)